1-Dodecylpyridin-1-ium azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecylpyridin-1-ium azide is a quaternary ammonium compound that features a pyridinium ring substituted with a dodecyl chain and an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium azide can be synthesized through a multi-step process. One common method involves the reaction of 1-dodecylpyridinium bromide with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
[ \text{C}{12}\text{H}{25}\text{C}_5\text{H}4\text{N}^+ \text{Br}^- + \text{NaN}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}_5\text{H}_4\text{N}^+ \text{N}_3^- + \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecylpyridin-1-ium azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
1-Dodecylpyridin-1-ium azide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-dodecylpyridin-1-ium azide involves its ability to interact with biological membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity. The azide group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in living systems.
Comparison with Similar Compounds
1-Dodecylpyridin-1-ium azide can be compared with other quaternary ammonium compounds and azides:
1-Dodecylpyridinium Chloride: Similar structure but with a chloride ion instead of an azide. Used as a surfactant and antimicrobial agent.
1-Tetradecylpyridinium Bromide: Longer alkyl chain, used in similar applications but with different physicochemical properties.
Azidothymidine (AZT): An azide-containing compound used as an antiviral drug, particularly for HIV treatment.
The uniqueness of this compound lies in its combination of a long alkyl chain and an azide group, providing both hydrophobic and reactive properties.
Properties
CAS No. |
66757-74-2 |
---|---|
Molecular Formula |
C17H30N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-dodecylpyridin-1-ium;azide |
InChI |
InChI=1S/C17H30N.N3/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-3-2/h11,13-14,16-17H,2-10,12,15H2,1H3;/q+1;-1 |
InChI Key |
KJIHMUZUOZYCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.